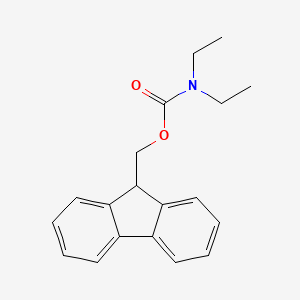
(9H-Fluoren-9-yl)methyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl diethylcarbamate: is a chemical compound that belongs to the class of carbamates It is derived from fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl diethylcarbamate typically involves the reaction of (9H-Fluoren-9-yl)methanol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
(9H-Fluoren-9-yl)methanol+Diethylcarbamoyl chloride→(9H-Fluoren-9-yl)methyl diethylcarbamate+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-9-yl)methyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl diethylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl diethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- (9H-Fluoren-9-yl)methyl methylcarbamate
- (9H-Fluoren-9-yl)methyl phenylcarbamate
- (9H-Fluoren-9-yl)methyl isopropylcarbamate
Comparison:
- (9H-Fluoren-9-yl)methyl diethylcarbamate is unique due to its specific diethylcarbamate group, which imparts distinct chemical and biological properties compared to its analogs.
- The presence of different alkyl or aryl groups in similar compounds can significantly alter their reactivity and applications.
Properties
CAS No. |
119306-69-3 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C19H21NO2/c1-3-20(4-2)19(21)22-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3 |
InChI Key |
HWAFPVNDZVPFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















